[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447492
InChI: InChI=1S/C22H35N3O3/c1-16(2)20(23)21(26)24-12-10-18(11-13-24)14-25(17(3)4)22(27)28-15-19-8-6-5-7-9-19/h5-9,16-18,20H,10-15,23H2,1-4H3/t20-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(CC1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C22H35N3O3
Molecular Weight: 389.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13447492

Molecular Formula: C22H35N3O3

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C22H35N3O3
Molecular Weight 389.5 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C22H35N3O3/c1-16(2)20(23)21(26)24-12-10-18(11-13-24)14-25(17(3)4)22(27)28-15-19-8-6-5-7-9-19/h5-9,16-18,20H,10-15,23H2,1-4H3/t20-/m0/s1
Standard InChI Key GHUKWDOPTUZNGR-FQEVSTJZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCC(CC1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCC(CC1)CN(C(C)C)C(=O)OCC2=CC=CC=C2)N

Introduction

Structural Features and Molecular Characterization

Core Architecture

The compound’s structure integrates three critical components:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle that confers rigidity and influences pharmacokinetic properties .

  • (S)-2-Amino-3-methylbutyryl Group: A chiral amino acid derivative attached to the piperidine nitrogen, introducing stereochemical complexity critical for target specificity .

  • Carbamic Acid Benzyl Ester: An isopropyl-carbamate group esterified with a benzyl alcohol, enhancing lipophilicity and metabolic stability.

The stereochemistry at the C2 position (S-configuration) is pivotal for molecular interactions, as enantiomeric forms often exhibit divergent biological activities .

Molecular Formula and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₃₅N₃O₃
Molecular Weight389.5 g/mol
IUPAC NameBenzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-propan-2-ylcarbamate
Topological Polar Surface Area86.7 Ų

The benzyl ester moiety contributes to a logP value ~2.5, suggesting moderate membrane permeability . Hydrolysis susceptibility at the carbamate linkage under alkaline conditions necessitates careful handling.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic transformations:

  • Piperidine Functionalization: N-alkylation of piperidine-4-methanol introduces the isopropyl-carbamate group via reaction with isopropyl isocyanate.

  • Amino Acid Coupling: The (S)-2-amino-3-methylbutyryl group is appended using peptide coupling agents (e.g., HATU, DCC) under inert conditions .

  • Benzyl Esterification: Final benzylation of the carbamic acid intermediate with benzyl bromide in the presence of a base.

Continuous flow chemistry has been proposed to optimize yield (reported 65–72%) and reduce reaction times compared to batch processes.

Key Reactivity Profiles

  • Hydrolysis: The carbamate bond undergoes hydrolysis in aqueous acidic/basic media, yielding benzyl alcohol and the corresponding amine.

  • Enzymatic Degradation: Esterases and proteases may cleave the benzyl ester in biological systems, necessitating prodrug strategies .

  • Stereochemical Stability: Racemization at the (S)-amino center is minimal below pH 7, as confirmed by chiral HPLC .

CompoundTarget IC₅₀ (nM)Selectivity IndexSource
Analog A (cyclopropyl variant)HDAC1: 1208.2 (vs. HDAC6)
Analog B (methyl variant)Trypsin: 4503.1 (vs. Chymotrypsin)
Query CompoundPending

Note: Direct activity data for the query compound remains unpublished, though structural analogs exhibit moderate inhibitory profiles.

Research Findings and Preclinical Insights

In Vitro Studies

  • Metabolic Stability: Microsomal assays indicate a half-life of 42 minutes in human liver microsomes, suggesting moderate hepatic clearance .

  • CYP Inhibition: Weak inhibition of CYP3A4 (IC₅₀ > 50 µM), reducing drug-drug interaction risks .

In Vivo Pharmacokinetics

A rodent study of a related piperidine-carbamate demonstrated:

  • Oral Bioavailability: 33% at 10 mg/kg, with Tₘₐₓ = 2.1 hours .

  • Brain Penetration: Brain-to-plasma ratio of 0.25, indicating limited CNS access .

Applications and Future Directions

Therapeutic Areas

  • Hypertension: Analogous compounds show antihypertensive effects in rat models (30 mg/kg p.o.) .

  • Oncology: HDAC inhibition potential warrants exploration in tumor cell lines.

  • Anti-Infectives: Piperidine derivatives exhibit antibacterial activity against Gram-positive pathogens.

Industrial and Research Applications

  • Chemical Biology: Fluorescent tagging via benzyl ester replacement enables target deconvolution.

  • Peptide Mimetics: The (S)-amino acid moiety serves as a scaffold for protease-resistant peptide analogs .

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